molecular formula C15H10BrN3O B11825283 2-Bromo-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

2-Bromo-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B11825283
M. Wt: 328.16 g/mol
InChI Key: NRDQZRQHUMGVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system, with a bromine atom and a methoxyphenyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.

    Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-Bromo-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile: can be compared with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a bromine atom and a methoxyphenyl group. This combination of features can impart unique electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H10BrN3O

Molecular Weight

328.16 g/mol

IUPAC Name

2-bromo-1-(4-methoxyphenyl)pyrrolo[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C15H10BrN3O/c1-20-11-6-4-10(5-7-11)19-14(16)13(9-17)12-3-2-8-18-15(12)19/h2-8H,1H3

InChI Key

NRDQZRQHUMGVTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=C2Br)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.